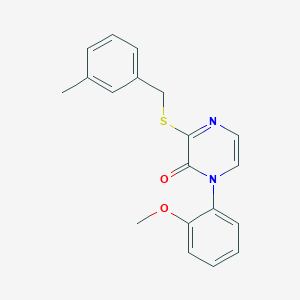

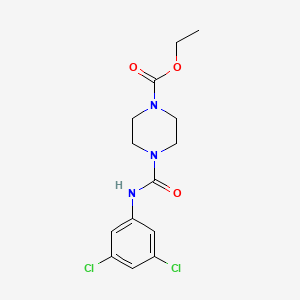

![molecular formula C11H14O3 B2411133 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol CAS No. 35987-38-3](/img/structure/B2411133.png)

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol” has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been studied. For example, the crystal structure of (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, a substituted chalcone, was described as largely planar but slightly kinked .科学的研究の応用

Applications in Antimicrobial and Antifungal Research

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol and its derivatives have been extensively studied for their antimicrobial and antifungal properties. A study synthesized tri-fluorinated chalcones from this compound and demonstrated significant antimicrobial activity against bacteria like P. vulgaris, S. aureus, and fungi such as A. niger and C. albicans. The study's findings suggest that the antimicrobial activity may be correlated with the compounds' electronic properties, such as the lower band gap in one of the derivatives, indicating a charge transfer mechanism possibly contributing to its effectiveness against microbes (Shinde, Adole, & Jagdale, 2021).

Role in Cancer Research

Research involving the compound has also extended to cancer treatment, where derivatives containing 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and evaluated for their inhibitory effects on B-Raf kinase, an enzyme involved in cell growth and proliferation. Some derivatives showed potent biological activity against B-Raf(V600E) and human melanoma cell lines, indicating potential applications in cancer therapy (Yang et al., 2012).

Synthesis and Material Applications

The compound's versatility is further evidenced by its application in material sciences. Researchers have utilized it in the molecular design of non-doped blue organic light-emitting devices (OLEDs). Compounds synthesized with this chemical structure exhibited blue emission and high luminance, suggesting their use in developing efficient OLEDs (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Application in Synthesis of Novel Compounds

Additionally, the compound has been employed as a precursor in synthesizing various novel derivatives with potential biological activities. For instance, novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid were synthesized and tested for antimicrobial and antioxidant activities. Molecular docking with protein Sortase A indicated that some compounds could act as potential antimicrobial agents (Pothuri, Machiraju, & Rao, 2020).

将来の方向性

The future directions for the study of “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .

特性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8,12H,4-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINVWXDHWSVZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCCO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

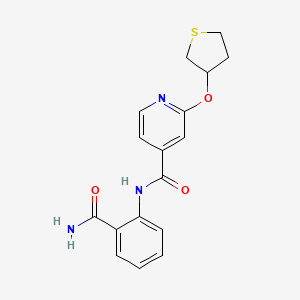

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)

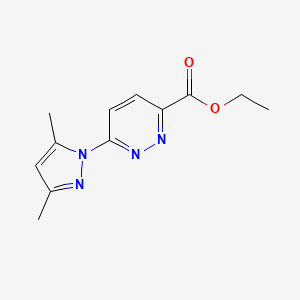

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)

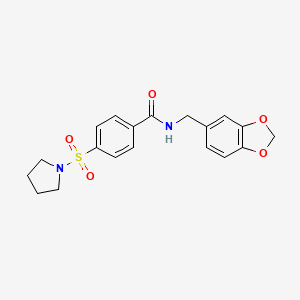

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)

![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)

![N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2411065.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2411067.png)

![2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2411068.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)